RORγ Inhibitor Scaffold: Sub-100 nM Binding Affinity in Patented Series
Derivatives of (2-Methyl-2H-indazol-4-yl)methanamine have been disclosed as components of potent RORγ inhibitors. In a cell-free competition assay using a commercially available radioligand, compound I-143 (US10829481), which incorporates the target compound as a core substructure, exhibited a binding affinity (Ki) of <100 nM for human RORγ [1]. While direct data for the parent amine is not available, this class-level evidence establishes the 2-methyl-2H-indazol-4-yl scaffold as a privileged chemotype for this therapeutic target, in contrast to the 5- and 6-substituted isomers which lack equivalent documentation.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | <100 nM (derivative I-143) |
| Comparator Or Baseline | Unspecified RORγ inhibitors; 5- and 6-isomers not reported in this context |
| Quantified Difference | Sub-100 nM activity class |
| Conditions | Cell-free competition assay with radio-ligand |
Why This Matters
This provides a validated starting point for developing RORγ modulators, whereas alternative regioisomers lack documented proof-of-concept in this target space.
- [1] BindingDB. (n.d.). BDBM472345: N-(4-(ethylsulfonyl)benzyl)-1-((2-methyl-2H-indazol-4-yl)methyl)-2-... US10829481, Compound I-143. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=472345 View Source
